4-(5-Methylpyridin-2-yl)aniline
CAS No.: 1187163-29-6
Cat. No.: VC2920547
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187163-29-6 |
|---|---|
| Molecular Formula | C12H12N2 |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | 4-(5-methylpyridin-2-yl)aniline |
| Standard InChI | InChI=1S/C12H12N2/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,13H2,1H3 |
| Standard InChI Key | OIYGIPFBOIQFDI-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(C=C1)C2=CC=C(C=C2)N |
| Canonical SMILES | CC1=CN=C(C=C1)C2=CC=C(C=C2)N |
Introduction
Chemical Properties of 4-(5-Methylpyridin-2-yl)aniline
Physical and Chemical Data
4-(5-Methylpyridin-2-yl)aniline presents distinct physical and chemical properties that can be summarized in the following data table:
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2 |
| Molecular Weight | 184.24 g/mol |
| Physical Appearance | Yellow to light brown crystalline solid |
| Melting Point | Estimated 110-120°C |
| Solubility | Sparingly soluble in water; soluble in organic solvents (ethanol, methanol, DMF) |
| Log P (estimated) | 2.8-3.2 |
| pKa (conjugate acid) | Approximately 4.6-5.0 |
Unlike the more complex ether-linked analog 4-[(5-Methylpyridin-2-yl)oxy]aniline (C12H12N2O, MW: 200.24 g/mol), the title compound has a lower molecular weight due to the absence of the oxygen atom. The direct connection between the aromatic rings creates a more planar structure with enhanced π-conjugation, affecting its physical properties including melting point and solubility profile.
Reactivity Profile
The reactivity of 4-(5-Methylpyridin-2-yl)aniline is primarily governed by the presence of two key functional groups:
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The primary aromatic amine (-NH2) group, which functions as a nucleophile and can participate in various reactions including acylation, alkylation, and diazotization.
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The pyridine nitrogen, which has basic properties and can act as a site for protonation or coordination with metals.
The compound's amino group is less basic than aliphatic amines (similar to aniline with pKa around 4.6) due to resonance effects that delocalize the nitrogen lone pair into the aromatic system . This affects its behavior in acid-base reactions and its potential as a hydrogen bond donor or acceptor in biological systems.
Synthesis Methods
Comparative Synthesis Analysis
The synthesis of 4-(5-Methylpyridin-2-yl)aniline presents distinct advantages and challenges compared to its ether-linked analog. Without the ether linkage, direct carbon-carbon bond formation becomes necessary, typically requiring transition metal catalysis rather than the nucleophilic aromatic substitution commonly used for ether formation . This distinction affects reaction conditions, yields, and purification strategies.
For the related compound 2-isopropoxy-5-methyl-4-isonipecotic aniline, a synthetic route is described using 2-chloro-4-fluorotoluene as the starting material, with subsequent nitration, substitution, coupling, and reduction steps . Similar methodologies could potentially be adapted for the synthesis of 4-(5-Methylpyridin-2-yl)aniline, with appropriate modifications to accommodate the direct carbon-carbon coupling.
Biological Activities and Applications
Applications in Medicinal Chemistry
The compound's structure makes it a valuable scaffold for medicinal chemistry applications. The presence of the primary amine group provides a convenient site for further functionalization, allowing for the creation of diverse chemical libraries based on this core structure. Additionally, the pyridine ring offers potential hydrogen bond acceptor sites through its nitrogen atom, enhancing the compound's ability to interact with biological targets.
Similar heterocyclic amines have found applications as:
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Building blocks in the synthesis of more complex pharmaceutical compounds
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Intermediates in the preparation of dyes and pigments
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Ligands in coordination chemistry and catalysis
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Structural elements in materials science applications
Comparison with Similar Compounds
Structural Analogs and Their Properties
Several compounds share structural similarities with 4-(5-Methylpyridin-2-yl)aniline, each with distinct properties based on their specific structural features:
Structure-Activity Relationships
The structural differences between 4-(5-Methylpyridin-2-yl)aniline and its analogs significantly influence their chemical and biological behaviors. The direct connection between the aromatic systems in the title compound creates a more rigid and planar structure compared to compounds with ether linkages or methylene bridges, affecting:
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Binding affinity and selectivity for biological targets
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Metabolic stability and pharmacokinetic properties
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Physicochemical characteristics such as solubility and lipophilicity
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Electronic distribution and reactivity patterns
For instance, 4-[(5-Methylpyridin-2-yl)oxy]aniline can effectively bind to targets involved in cellular signaling pathways, with the ether linkage providing a specific orientation of the aromatic rings that influences its binding profile. In contrast, the more rigid 4-(5-Methylpyridin-2-yl)aniline would present a different spatial arrangement of these rings, potentially altering its target selectivity and binding affinity.
Current Research and Future Perspectives
Future Research Directions
Future research on 4-(5-Methylpyridin-2-yl)aniline could focus on:
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Detailed characterization of its biological activities, including specific enzyme inhibition profiles and receptor interactions.
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Development of more efficient and scalable synthetic routes for its preparation.
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Investigation of its potential as a building block for more complex compounds with enhanced properties.
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Computational studies to better understand its electronic structure and reactivity patterns.
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Exploration of its applications in materials science, particularly in the development of functional materials with specific optical or electronic properties.
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